molecular formula C9H15BN2O2 B3026659 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole CAS No. 1044851-76-4

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole

Cat. No. B3026659
CAS RN: 1044851-76-4
M. Wt: 194.04
InChI Key: GJNNJJRONITJEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Similarly, the synthesis of a tripodal ligand, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, was achieved, which is relevant to the study of pyrazole-based ligands .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . The crystal and molecular structure of another pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was determined by single-crystal X-ray diffraction technique .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The paper on the synthesis of new fluorine-containing pyrazoles and pyrazolo[3,4-b]pyridines describes condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones . Another study reports the stereoselective ring opening of pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The thermal decomposition of a pyrazole compound was studied using thermogravimetric analysis . The FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its complexes provided insights into the vibrational properties and ionic interactions . The intermolecular interactions in antipyrine-like derivatives were analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions .

Scientific Research Applications

Fluorophores Development

5-Cyano-2,2-difluoro-4,6-dimethyl-1,3,2-dioxaborine, a related compound, is utilized to create long-wavelength fluorophores. These fluorophores show intense absorption and fluorescence in the red and near-infrared regions. They exhibit solvatochromism and are sensitive to ambient polarity, making them suitable for various fluorescence applications (Polishchuk et al., 2018).

Corrosion Inhibition

Bipyrazolic-type organic compounds, including derivatives of dimethyl-1H-pyrazole, show potential as corrosion inhibitors. Their effectiveness is linked to various chemical properties, and they have been studied using density functional theory for their roles in this application (Wang et al., 2006).

Antibacterial Activity

Derivatives of 3,5-dimethyl-1H-pyrazole have been incorporated into various compounds, showing notable antibacterial activity. These synthesized compounds have been tested against multiple bacterial species, displaying good effectiveness (Al-Smaisim, 2012).

Catalysis

Pyrazole-based ligands, including those with dimethyl-1H-pyrazole derivatives, have been synthesized for use in catalysis. They demonstrate effectiveness in the catalytic oxidation of certain substrates, with varied rates depending on the specific complex and conditions (Boussalah et al., 2009).

Antimicrobial and Antioxidant Properties

Tetra substituted pyrazolines, which can be derived from similar pyrazole compounds, have been evaluated for their antimicrobial and antioxidant activities. They have shown promising results in in vitro tests against various organisms and also demonstrated reducing power ability (Govindaraju et al., 2012).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-9(2)6-13-10(14-7-9)8-4-5-11-12(8)3/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNNJJRONITJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657236
Record name 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole

CAS RN

1044851-76-4
Record name 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methylpyrazole (4.1 g, 50 mmole) in THF (100 mL) at 0° C. was added n-BuLi (2.2M in THF, 55 mmole). The reaction solution was stirred for 1 hour at RT and then cooled to −78° C. [J. Heterocyclic Chem. 41, 931 (2004)]. To the reaction solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmole). After 15 min at −78° C., the reaction was allowed to warm to 0° C. over 1 hour. The reaction was diluted with saturated NH4Cl solution and extracted with DCM. The organic fractions were washed with H2O (2×100 mL), dried over Na2SO4 and concentrated under vacuum to afford a tan solid (8.0 g, 77%) which was used without further purification. LCMS (ES) m/z 127 (M+H)+for [RB(OH)2]; 1H NMR (CDCl3, 400 MHz) δ 7.57 (s, 1H), 6.75 (s, 1H), 4.16 (s, 3H), and 1.41 (s, 12H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole
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5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole
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5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole
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5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole
Reactant of Route 5
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole
Reactant of Route 6
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole

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